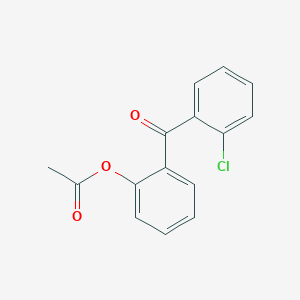

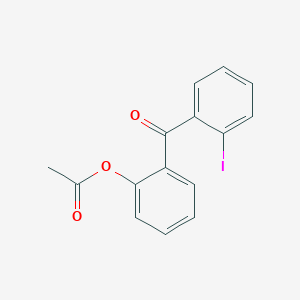

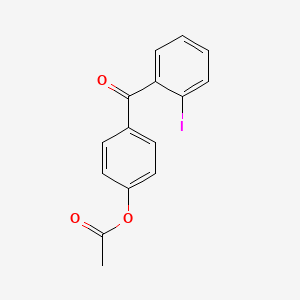

4-Acetoxy-2'-iodobenzophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

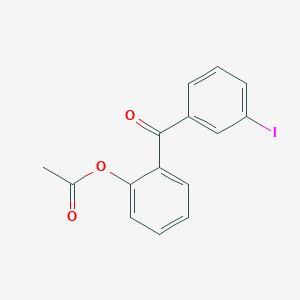

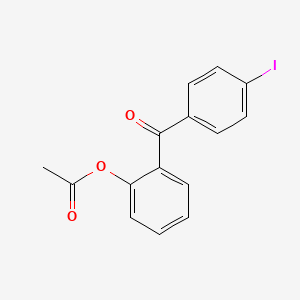

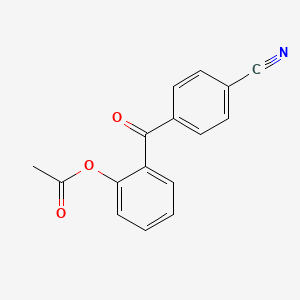

4-Acetoxy-2'-iodobenzophenone is a chemical compound that is not directly discussed in the provided papers. However, the papers do mention related compounds and reactions that can provide insight into the behavior of similar molecules. For instance, the hydrolysis and photolysis of a quinol ester with anti-tumor activity are discussed, which could be relevant to understanding the reactivity of the acetoxy group in 4-Acetoxy-2'-iodobenzophenone . Additionally, the enzymatic reduction of aromatic compounds is described, which may be pertinent to the metabolism or transformation of benzophenone derivatives .

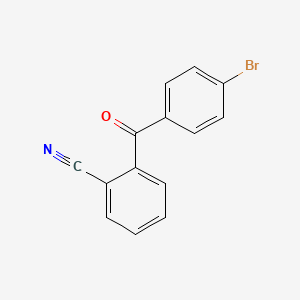

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including bromination, methylation, Suzuki coupling, and hydrolysis . These methods could potentially be applied to the synthesis of 4-Acetoxy-2'-iodobenzophenone, with appropriate modifications to accommodate the specific functional groups and the iodine substituent.

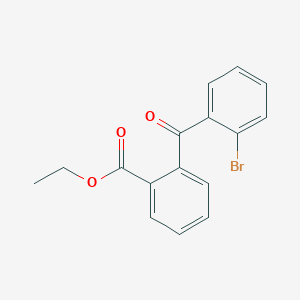

Molecular Structure Analysis

The molecular structure of compounds similar to 4-Acetoxy-2'-iodobenzophenone can be determined using X-ray diffraction, as demonstrated by the analysis of a phenoxyalkanoic acid and its adduct with 4-aminobenzoic acid . Such techniques could elucidate the crystal structure of 4-Acetoxy-2'-iodobenzophenone, providing insights into its molecular conformation and potential intermolecular interactions.

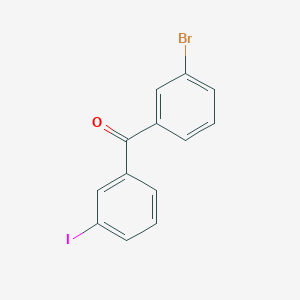

Chemical Reactions Analysis

The chemical reactivity of compounds with acetoxy groups and aromatic systems can be complex. For example, the quinol ester mentioned undergoes hydrolysis to generate an oxenium ion intermediate, which is then trapped by nucleophiles . This suggests that 4-Acetoxy-2'-iodobenzophenone may also undergo hydrolysis under certain conditions, potentially leading to the formation of reactive intermediates.

Physical and Chemical Properties Analysis

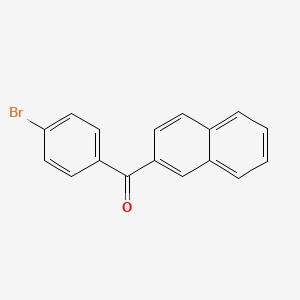

While the physical and chemical properties of 4-Acetoxy-2'-iodobenzophenone are not directly reported, the properties of related compounds can provide some context. For instance, the fluorescence quenching detection of specific ions by a synthesized dibenzoic acid derivative indicates that similar benzophenone derivatives might exhibit fluorescence properties that could be exploited in sensor applications . Additionally, the solubility, melting point, and other physical properties could be inferred from the behavior of structurally related compounds.

Aplicaciones Científicas De Investigación

4-Acetoxy-2’-iodobenzophenone is a chemical compound with the molecular formula C15H11IO3 . It is used in various scientific fields, particularly in the synthesis of other compounds .

As mentioned earlier, 4-Acetoxy-2’-iodobenzophenone is a chemical compound used in various scientific fields, particularly in the synthesis of other compounds . One specific application is in the synthesis of 4-acetoxy-2-azetidinone, which is useful for the preparation of carbapenem- and penem-type antibiotics .

As mentioned earlier, 4-Acetoxy-2’-iodobenzophenone is a chemical compound used in various scientific fields, particularly in the synthesis of other compounds . One specific application is in the synthesis of 4-acetoxy-2-azetidinone, which is useful for the preparation of carbapenem- and penem-type antibiotics .

Propiedades

IUPAC Name |

[4-(2-iodobenzoyl)phenyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11IO3/c1-10(17)19-12-8-6-11(7-9-12)15(18)13-4-2-3-5-14(13)16/h2-9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIFCCFYTBWKKPI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C(=O)C2=CC=CC=C2I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11IO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50641700 |

Source

|

| Record name | 4-(2-Iodobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Acetoxy-2'-iodobenzophenone | |

CAS RN |

890099-48-6 |

Source

|

| Record name | 4-(2-Iodobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.